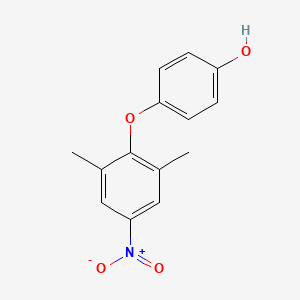

4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

112556-09-9 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

4-(2,6-dimethyl-4-nitrophenoxy)phenol |

InChI |

InChI=1S/C14H13NO4/c1-9-7-11(15(17)18)8-10(2)14(9)19-13-5-3-12(16)4-6-13/h3-8,16H,1-2H3 |

InChI Key |

KRZOQVXMLPZQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC=C(C=C2)O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 2,6 Dimethyl 4 Nitrophenoxy Phenol and Its Analogues

Classical and Modern Synthetic Approaches

Based on the retrosynthetic analysis, synthetic routes can be designed as either linear or convergent sequences.

A linear synthesis involves the sequential construction of the target molecule, where intermediates are generated and carried forward in a step-by-step manner. In the context of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, a plausible linear approach would begin with a commercially available starting material, such as 2,6-dimethylphenol (B121312).

Example of a Linear Synthesis Pathway:

Nitration: Selective nitration of 2,6-dimethylphenol at the para-position to yield 2,6-dimethyl-4-nitrophenol (B181267). This can be achieved using nitrating agents like bismuth (III) nitrate (B79036) pentahydrate in acetone. chemicalbook.com

Etherification: The resulting 2,6-dimethyl-4-nitrophenol is then coupled with a suitable 4-halophenol derivative (e.g., 4-fluorophenol, where the hydroxyl group might be protected) under conditions that promote C-O bond formation. This step often requires a catalyst, such as copper or palladium complexes.

For this compound, a convergent strategy would involve:

Fragment 1 Synthesis: Preparation of an activated 2,6-dimethyl-4-nitrophenyl precursor. This could be 1-halo-2,6-dimethyl-4-nitrobenzene.

Fragment 2 Synthesis: Preparation of a suitable phenol (B47542) precursor, such as hydroquinone (B1673460) (1,4-dihydroxybenzene) or a mono-protected derivative.

Coupling: The final step involves coupling these two fragments using catalytic methods, which will be discussed in the following section.

Catalytic Transformations in Synthesis

The formation of the diaryl ether bond is often the most challenging step in the synthesis and typically relies on powerful catalytic methods.

Transition metal catalysis has revolutionized the synthesis of diaryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

Ullmann Condensation (Copper-Catalyzed): The classical Ullmann reaction involves the coupling of a phenol with an aryl halide using stoichiometric amounts of copper at high temperatures. nih.gov Modern advancements have led to catalytic versions that operate under much milder conditions. The use of specific ligands, such as picolinic acid or N,N-dimethylglycine, can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90-120 °C). organic-chemistry.orgnih.gov This method is particularly relevant for hindered substrates where other methods might fail. acs.orgacs.org

Buchwald-Hartwig Etherification (Palladium-Catalyzed): The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a highly versatile and efficient method for diaryl ether synthesis. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst in conjunction with sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines). nih.gov These advanced catalyst systems can couple a wide range of aryl halides (including chlorides) with phenols, often with high yields and excellent functional group tolerance. organic-chemistry.org

| Reaction | Catalyst System | Typical Base | Typical Solvent | Key Features |

| Ullmann Condensation | CuI, Cu₂O, or other Cu(I) salts, often with a ligand (e.g., picolinic acid, N,N-dimethylglycine) | K₃PO₄, Cs₂CO₃ | DMSO, Acetonitrile, DMF | Effective for hindered substrates; often requires higher temperatures than Pd-catalysis. nih.govacs.org |

| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., biarylphosphines like RuPhos, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | High yields, broad substrate scope, mild conditions, high functional group tolerance. organic-chemistry.orgnih.gov |

This interactive table compares the key features of the two primary transition metal-catalyzed reactions for diaryl ether synthesis.

In recent years, there has been a significant drive to develop metal-free synthetic methods to avoid issues of cost and metal contamination in the final products. While organocatalysis for direct C-O arylation is still an emerging field, effective metal-free alternatives have been developed.

Diaryliodonium Salts: A prominent metal-free approach involves the reaction of phenols with diaryliodonium salts. organic-chemistry.orgacs.org This method allows for the rapid and high-yielding synthesis of diaryl ethers under mild, often room-temperature, conditions. organic-chemistry.orgnih.gov A key advantage of this approach is its tolerance for sterically hindered substrates, making it a viable option for synthesizing compounds like this compound, which are challenging to obtain via some metal-catalyzed protocols. organic-chemistry.orgacs.org The reaction is typically mediated by a simple base like sodium hydroxide (B78521) or potassium carbonate in solvents such as THF or even water. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): In specific cases where one of the aryl rings is highly electron-deficient (e.g., activated by multiple nitro groups), a catalyst-free SNAr reaction can occur. organic-chemistry.org For the target molecule, the single nitro group on the 2,6-dimethylphenyl ring makes it sufficiently electron-poor to potentially react with a phenoxide nucleophile under thermal or microwave-assisted conditions in a polar aprotic solvent like DMSO. organic-chemistry.org

Asymmetric Catalysis for Chiral Analogues

The synthesis of chiral analogues of this compound, specifically those exhibiting axial chirality, represents a significant challenge in asymmetric synthesis. Axially chiral diaryl ethers are a unique class of atropisomers with potential applications in various research fields, but their synthesis is less explored compared to other atropisomers like biaryls. mdpi.comacs.orgrsc.org The difficulty lies in the relatively low rotational barrier of the C-O bond, which requires careful design of steric interactions to achieve stable enantiomers. semanticscholar.org

Several catalytic asymmetric strategies have been developed for the synthesis of axially chiral diaryl ethers, which could be adapted for analogues of the target compound.

Key Asymmetric Catalytic Strategies for Chiral Diaryl Ether Synthesis:

| Strategy | Catalyst/Reagent | Description | Enantioselectivity (er/ee) |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | Catalyzes the desymmetrization of prochiral diamines with achiral azlactones as acylating reagents. semanticscholar.org This method has shown high yields and excellent enantioselectivities for a range of substrates. | Up to >99.5:0.5 er semanticscholar.org |

| Organocatalyzed Desymmetrization | Chiral Phosphoric Acid | Asymmetric electrophilic amination of symmetrical 1,3-benzenediamine type substrates affords diaryl ether atropisomers. mdpi.comacs.org | Excellent enantioselectivities mdpi.comacs.org |

| Asymmetric Povarov Reaction | Organocatalyst | Enables an efficient protocol for the catalytic enantioselective synthesis of quinoline-based diaryl ether atropisomers through desymmetrization, followed by aromatization. princeton.edu | High enantioselectivities princeton.edu |

| Dynamic Kinetic Resolution | Brønsted Acid | Atroposelective transfer hydrogenation of dicarbaldehydes with anilines. rsc.org | Up to 95% ee rsc.org |

These methodologies, particularly those employing chiral phosphoric acids, offer a powerful platform for accessing enantiomerically enriched diaryl ethers. By designing appropriate prochiral starting materials related to this compound, it is conceivable that these catalytic systems could be employed to generate novel, optically active analogues. For instance, a prochiral bis-phenol could be selectively mono-arylated using an asymmetric catalyst to introduce the 2,6-dimethyl-4-nitrophenyl group enantioselectively.

Photoredox Catalysis Applications

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions that often complement traditional methods. alfa-chemistry.com A significant advancement in diaryl ether synthesis is the merger of photoredox catalysis with nickel catalysis to facilitate Ullmann-type cross-coupling reactions. semanticscholar.org This dual catalytic system allows for the C-O bond formation between a wide range of aryl halides and phenols under mild conditions. semanticscholar.org

This approach is particularly advantageous as it avoids the harsh conditions, such as high temperatures, often required in traditional Ullmann condensations. nih.gov The reaction typically employs an organic photocatalyst, like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), in conjunction with a nickel catalyst. semanticscholar.org The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process that facilitates the catalytic cycle of the nickel catalyst, enabling the crucial C-O reductive elimination step from a transient Ni(III) species. capes.gov.br

General Scheme for Photoredox/Nickel-Catalyzed Diaryl Ether Synthesis:

Aryl-X + HO-Aryl' ---[Photocatalyst, Ni-catalyst, Base, Visible Light]--> Aryl-O-Aryl'

This methodology has been successfully applied to a broad scope of substrates, including electron-rich and electron-poor aryl halides and phenols. semanticscholar.org For the synthesis of this compound, this would involve the coupling of a 2,6-dimethyl-4-nitrophenyl halide with hydroquinone or a protected derivative. The mild reaction conditions are expected to be tolerant of the nitro group and the phenolic hydroxyl group.

Iridium-based photocatalysts have also been widely used in photoredox-mediated organic reactions due to their ability to engage in SET processes upon photoexcitation. nih.gov The combination of an iridium photocatalyst with a copper salt has been shown to enable Ullmann-type C-N cross-coupling reactions under mild conditions, a strategy that could potentially be adapted for C-O coupling. acs.orgacs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound can be approached with these principles in mind.

A key area for green innovation is in the classic Ullmann condensation for diaryl ether synthesis. nih.gov Green approaches to this reaction focus on using water as a solvent, employing recoverable and reusable catalysts, and reducing reaction temperatures. capes.gov.br For instance, copper nanoparticles have been used as efficient catalysts for C-O coupling reactions in environmentally benign solvents. researchgate.net

The use of supercritical carbon dioxide (scCO2) as a reaction medium offers a non-flammable and environmentally benign alternative to conventional organic solvents for diaryl ether synthesis. acs.orgacs.orgmorressier.com scCO2 exhibits gas-like diffusivity and liquid-like dissolving power, which can enhance mass transfer and reaction rates. morressier.com Fluoride-mediated SNAr reactions to form diaryl ethers have been successfully demonstrated in scCO2 in both batch and continuous flow modes. acs.orgacs.orgmorressier.com

The nitration step to introduce the nitro group onto the aromatic ring is another critical aspect. Traditional nitration methods often use a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant waste. Greener alternatives include using solid acid catalysts or milder nitrating agents to improve selectivity and reduce environmental impact. The synthesis of nitroaromatic compounds is a significant industrial process, and their potential environmental impact and biodegradation pathways are important considerations.

Table of Green Chemistry Approaches in Diaryl Ether Synthesis:

| Green Principle | Application in Diaryl Ether Synthesis | Example |

| Safer Solvents | Use of water or supercritical CO2 instead of high-boiling polar solvents. capes.gov.brmorressier.com | Ullmann-type coupling in water. capes.gov.br SNAr fluoride-mediated synthesis in scCO2. morressier.com |

| Catalysis | Use of reusable nanocatalysts or ligand-free systems to improve efficiency and reduce waste. researchgate.net | Copper-nanoparticle catalyzed C-O cross-coupling. nih.gov |

| Energy Efficiency | Photoredox catalysis utilizes visible light as an energy source, often allowing for reactions at room temperature. semanticscholar.org | Dual photoredox/nickel-catalyzed C-O coupling at mild temperatures. semanticscholar.org |

| Atom Economy | Multicomponent and domino reactions can increase atom economy by combining multiple steps into one pot. | See Section 2.5 |

Multicomponent Reactions and Domino Processes in Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are characterized by high atom and step economy, and they often lead to the rapid generation of molecular diversity.

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles can be applied to design novel, efficient routes. For instance, a one-pot synthesis could be envisioned where the diaryl ether bond is formed, followed by in-situ functionalization of one of the aryl rings. One-pot procedures for the synthesis of diaryl ethers from diaryliodonium salts have been reported, showcasing the potential for tandem reactions. nih.gov

Domino reactions, where subsequent transformations occur at functionalities generated in a previous step, are particularly powerful. A domino process for the synthesis of meta-functionalized aryl ethers has been reported involving a conjugate addition followed by aromatization. For the synthesis of analogues of the target compound, a domino sequence could involve an initial C-O coupling followed by an intramolecular cyclization or another bond-forming event to build more complex, polycyclic structures. An FeCl3-mediated one-pot domino reaction has been developed for the synthesis of tetrahydro-1H-xanthen-1-ones, which involves the formation of both a C-C and a C-O bond in a single operation. Such strategies highlight the potential for creative and efficient synthesis of complex diaryl ether-containing molecules.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, particularly for scalability, safety, and process control. The use of microreactors or pipeline reactors allows for excellent heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or intermediates.

The synthesis of diaryl ethers is well-suited for flow chemistry applications. A fixed-bed continuous flow process for diaryl ether synthesis has been developed using a polymer-supported reagent in supercritical carbon dioxide. acs.orgacs.orgmorressier.com This approach combines the benefits of a green solvent with the efficiency of continuous processing, allowing for high conversions and easy product separation. acs.orgacs.orgmorressier.com

Furthermore, a patent describes the synthesis of 4-phenoxyphenol, a structurally related compound, using a pipeline reactor. In this process, the reactants are pumped through a heated pipeline, allowing for a continuous and controlled reaction. This method is reported to produce a high-purity product with a high yield, making it suitable for industrial-scale production. The principles of this flow process could be adapted for the synthesis of this compound, potentially by reacting the potassium salt of 2,6-dimethyl-4-nitrophenol with a suitable hydroquinone derivative in a continuous flow system. The enhanced control over temperature and reaction time in a flow reactor would be beneficial for optimizing the selectivity and yield of the desired product.

Reactivity and Reaction Mechanisms of 4 2,6 Dimethyl 4 Nitrophenoxy Phenol

Fundamental Reactivity Patterns

The fundamental reactivity of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol can be understood by examining the characteristic reactions of its two aromatic rings and its key functional groups.

Electrophilic aromatic substitution (SEAr) is a foundational reaction for aromatic compounds. In this compound, the two rings exhibit dramatically different reactivities toward electrophiles.

Ring A (Phenol Ring): This ring is highly activated towards electrophilic attack. The phenolic hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group because its oxygen atom can donate a lone pair of electrons into the aromatic π-system, stabilizing the positively charged intermediate (arenium ion) formed during the substitution. chemguide.co.uklibretexts.org The ether oxygen atom further contributes to this activation. Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation will occur preferentially on this ring. mlsu.ac.inwebsite-files.com The substitution is directed to the positions ortho and para to the hydroxyl group. Since the para position is blocked by the ether linkage, substitution will occur at the two ortho positions.

Ring B (Nitrophenyl Ring): This ring is strongly deactivated. The nitro group (-NO₂) is a potent electron-withdrawing group, which destabilizes the arenium ion intermediate, thus making the ring much less susceptible to electrophilic attack. researchgate.net The two methyl groups provide slight activation through hyperconjugation, but this effect is overwhelmingly negated by the deactivating power of the nitro group. Therefore, forcing conditions would be required for any electrophilic substitution to occur on this ring, and it would be directed to the positions meta to the nitro group.

| Aromatic Ring | Key Substituent(s) | Effect on Ring | Directing Influence | Predicted Site of Attack |

|---|---|---|---|---|

| Phenol (B47542) Ring (A) | -OH, -OR (ether) | Strongly Activating | Ortho, Para | Positions ortho to the -OH group |

| Nitrophenyl Ring (B) | -NO₂ | Strongly Deactivating | Meta | Highly Unlikely / Positions meta to -NO₂ |

Nucleophilic aromatic substitution (SNAr) typically requires two features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgchemistrysteps.com

In this compound, there is no halide leaving group. The reaction would necessitate the cleavage of the diaryl ether C-O bond, which is challenging due to its high bond dissociation energy. rsc.org Generally, diaryl ethers are resistant to cleavage by nucleophiles under standard conditions. libretexts.org

However, cleavage is possible under specific circumstances:

Activated Systems: The presence of the para-nitro group on Ring B makes the ether carbon on that ring more electrophilic. In this scenario, a potent nucleophile could attack this carbon, leading to the displacement of the 2,6-dimethylphenoxide as the leaving group. Research on similar diaryl ethers shows that cleavage via an SNAr mechanism is feasible when strong electron-withdrawing groups are present. nih.govresearchgate.net

Forced Conditions: The use of very strong bases or high temperatures may facilitate the reaction.

Modern Synthetic Methods: Recent studies have detailed the cleavage of diaryl ethers under milder conditions using transition metal catalysis (e.g., nickel complexes) or electrochemical methods. rsc.orgnih.govacs.org These reactions proceed through mechanisms involving oxidative addition to the metal center or electrooxidative dearomatization rather than a classic SNAr pathway. rsc.orgacs.org

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis. wikipedia.org

Common reduction pathways include:

Reduction to Amines: This is the most common transformation. A variety of reagents can achieve this, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Raney Nickel), or metals in acidic media (e.g., Fe, Zn, or SnCl₂ with HCl). wikipedia.orgcommonorganicchemistry.com This would convert the 4-nitro group into a 4-amino group, yielding 4-(4-Amino-2,6-dimethylphenoxy)phenol.

Partial Reduction to Hydroxylamines: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents such as zinc dust with aqueous ammonium chloride can be used for this purpose. wikipedia.orgmdpi.com

Reduction to Azo Compounds: Treatment of aromatic nitro compounds with reagents like lithium aluminum hydride (LiAlH₄) can lead to the formation of azo compounds, though this is less common for producing anilines. commonorganicchemistry.com

| Reagent(s) | Product Functional Group | Typical Conditions |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amine (-NH₂) | Catalytic Hydrogenation |

| Fe, HCl or Zn, HCl | Amine (-NH₂) | Acidic, Metal-Mediated |

| SnCl₂, HCl | Amine (-NH₂) | Mild, Acidic |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Neutral |

The phenolic hydroxyl group imparts characteristic reactivity to the molecule.

Acidity: Phenols are weakly acidic (pKa ≈ 10) and react with strong bases (like sodium hydroxide) to form phenoxide ions. ucalgary.ca The resulting phenoxide is a more potent nucleophile than the parent phenol.

Nucleophilicity: The phenoxide can act as a nucleophile in reactions such as the Williamson ether synthesis, where it displaces a halide from an alkyl halide to form a new ether. youtube.commasterorganicchemistry.com It can also react with acyl halides or anhydrides to form esters.

Oxidation: Phenols can be oxidized to quinones. libretexts.org However, the substitution pattern on Ring A of the target molecule (with the ortho positions available and the para position blocked) might lead to more complex oxidation products rather than a simple benzoquinone.

Intermolecular Reactivity: The most significant intermolecular reaction pathway involves the nucleophilicity of the phenoxide ion, as described above. For instance, after deprotonation with a base, the molecule could react with an alkylating agent like methyl iodide. Another possibility is oxidative coupling, a common reaction for phenols, which could lead to the formation of dimers or polymers under appropriate catalytic conditions.

Intramolecular Reactivity: In its ground state, this compound lacks the necessary structural features for common intramolecular reactions like cyclization. Such transformations would typically require the introduction of additional functional groups to provide a tether and a reactive site for cyclization. nih.gov

Mechanistic Investigations

The mechanisms for most of the potential reactions of this compound are well-understood from studies of simpler, analogous compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of an electrophile on the electron-rich phenol ring (Ring A). This initial attack is the rate-determining step and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. unacademy.com The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. chemguide.co.uk The reaction concludes with a rapid deprotonation from the site of substitution to restore the ring's aromaticity.

Nucleophilic Aromatic Substitution (Diaryl Ether Cleavage): While classic SNAr is unlikely, mechanistic studies on related diaryl ether cleavages have elucidated alternative pathways.

Metal-Catalyzed Hydrogenolysis: Detailed studies on nickel-catalyzed hydrogenolysis of diaryl ethers show a mechanism involving the formation of an NHC-Ni(η⁶-arene) complex as the resting state. nih.govacs.org The rate-limiting step is the C-O bond cleavage via oxidative addition, which generates a three-coordinate Ni(II) intermediate. Subsequent reaction with H₂ releases the phenol and arene products. nih.govacs.org

Electrochemical Cleavage: Electrochemical methods can proceed via an electrooxidative dearomatization pathway. rsc.org In this mechanism, a two-electron oxidation of the diaryl ether generates a cationic intermediate, which is then susceptible to attack by a nucleophile, leading to C-O bond cleavage. rsc.org

Nitro Group Reduction: The mechanism for the reduction of a nitro group to an amine with a metal and acid (e.g., Fe/HCl) involves a series of single-electron transfers from the metal surface. The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.

Reactions of the Phenolic Hydroxyl Group: When the deprotonated phenoxide acts as a nucleophile, as in the Williamson ether synthesis, the reaction follows a standard SN2 mechanism. wikipedia.org The alkoxide performs a backside attack on an electrophilic carbon (e.g., of a primary alkyl halide), displacing the leaving group in a single, concerted step. masterorganicchemistry.com

Elucidation of Reaction Intermediates

Kinetic Studies and Reaction Rate Analysis

Specific kinetic studies and reaction rate analyses for this compound have not been reported. Generally, for nucleophilic aromatic substitution reactions of nitrated diaryl ethers, the reaction rate is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic rings. The presence of two methyl groups ortho to the ether linkage on one ring could introduce steric hindrance, potentially affecting the rate of reactions at that site.

Role of Catalysts in Reaction Mechanisms

While there is extensive research on the use of catalysts in the synthesis and transformation of diaryl ethers, specific studies on the catalytic reactions of this compound are absent from the literature. In the synthesis of similar diaryl ethers, copper and palladium-based catalysts are often employed in Ullmann or Buchwald-Hartwig type cross-coupling reactions. For reactions involving the nitro group, various metal catalysts are used for its reduction to an amino group, which would proceed through nitroso and hydroxylamine intermediates.

Derivatization Strategies for Functionalization

Specific derivatization strategies for the functionalization of this compound have not been documented. However, based on its structure, several derivatization approaches can be hypothesized:

Reduction of the Nitro Group: The nitro group is a versatile functional handle and can be reduced to an amine. This transformation would yield 4-(2,6-Dimethyl-4-aminophenoxy)phenol, which could then undergo a wide range of further reactions, such as diazotization followed by substitution, or acylation.

Reactions of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group can be derivatized through etherification, esterification, or other reactions typical of phenols. For instance, it could be alkylated or acylated to introduce new functional groups.

Electrophilic Aromatic Substitution: The phenol-containing ring is activated towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts alkylation or acylation would likely occur at the positions ortho to the hydroxyl group, assuming steric hindrance from the bulky ether linkage does not prevent it.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structure Elucidation

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons.

In the case of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, the ¹H NMR spectrum would be expected to show several distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the nitrophenoxy ring are expected to be in a different chemical environment compared to those on the hydroxyphenol ring. The two methyl groups attached to the nitrophenoxy ring are chemically equivalent and would therefore give rise to a single, more intense signal in the upfield region, likely around 2.0-2.5 ppm. The hydroxyl proton would exhibit a characteristic broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals and their multiplicities.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet, broad | 1H | Phenolic -OH |

| ~8.0-8.2 | Singlet | 2H | Protons on the nitrophenoxy ring |

| ~6.8-7.2 | Multiplet | 4H | Protons on the hydroxyphenol ring |

| ~2.2 | Singlet | 6H | Methyl (-CH₃) protons |

This table is a prediction based on the structure and typical chemical shifts of similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the molecular structure.

For this compound, the ¹³C NMR spectrum would display a number of signals corresponding to the inequivalent carbon atoms. The carbon atoms in the aromatic rings would resonate in the downfield region (110-160 ppm). The carbon bearing the nitro group and the carbons attached to the oxygen atoms would be significantly deshielded and appear at the lower end of this range. The methyl carbons, being sp³ hybridized, would appear in the upfield region of the spectrum, typically between 15 and 25 ppm. The symmetry of the 2,6-dimethyl-4-nitrophenoxy moiety would result in fewer signals than the total number of carbon atoms.

A predicted ¹³C NMR data table for this compound is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-OH on the hydroxyphenol ring |

| ~150-155 | C-O on the nitrophenoxy ring |

| ~145-150 | C-NO₂ on the nitrophenoxy ring |

| ~115-140 | Other aromatic carbons |

| ~15-20 | Methyl (-CH₃) carbons |

This table is a prediction based on the structure and typical chemical shifts of similar compounds.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei.

COSY spectra would reveal proton-proton couplings within the individual aromatic rings, helping to assign the signals of the protons on the hydroxyphenol ring.

HSQC spectra would establish correlations between protons and the carbon atoms to which they are directly attached. This would be invaluable in definitively assigning the carbon signals in the complex aromatic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) spectra would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the two aromatic rings through the ether linkage.

Solid-State NMR Spectroscopy for Condensed Phases

Solid-state NMR (ssNMR) spectroscopy is used to study materials in their solid phase. researchgate.netnih.govst-andrews.ac.uk For this compound, ssNMR could provide insights into its crystalline structure, polymorphism, and intermolecular interactions in the solid state. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. researchgate.net Differences in chemical shifts observed in the solid-state compared to the solution-state NMR can provide information on packing effects and hydrogen bonding. nih.gov

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted rotation. rsc.orgvnu.edu.vn In this compound, VT NMR could be used to study the rotational barrier around the ether linkage connecting the two phenyl rings. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent protons or carbons, which would coalesce as the temperature is raised.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. utdallas.edu It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds. masterorganicchemistry.com

The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching vibration of the diaryl ether linkage would likely be observed in the 1200-1250 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | Phenolic O-H | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 1500-1550 (strong) | Nitro N-O | Asymmetric Stretching |

| 1400-1600 | Aromatic C=C | Stretching |

| 1300-1350 (strong) | Nitro N-O | Symmetric Stretching |

| 1200-1250 | Diaryl ether C-O | Stretching |

This table is a prediction based on the structure and typical IR frequencies of the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

No specific UV-Vis absorption maxima (λmax) or data on the electronic transitions and chromophore analysis for this compound were found in the available resources. This technique is used to study the electronic transitions within a molecule, typically involving π → π* and n → π* transitions in conjugated systems and molecules with non-bonding electrons. The chromophores in this molecule would include the nitrophenol and phenol (B47542) ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, is not documented in the searched scientific literature. MS is a critical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

There is no high-resolution mass spectrometry data available for this compound. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments, offering a high degree of confidence in its identification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

No studies utilizing MALDI mass spectrometry for the analysis of this compound were identified. MALDI is a soft ionization technique particularly useful for analyzing large, non-volatile, and thermally labile molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

There is no available literature on the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study radical species of this compound. EPR spectroscopy is a specialized technique for the detection and characterization of species that have unpaired electrons, such as free radicals or transition metal ions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized molecular geometry of 4-(2,6-dimethyl-4-nitrophenoxy)phenol. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, the geometry is largely influenced by the interplay of the steric hindrance from the two methyl groups and the electronic effects of the nitro group. The ether linkage between the two phenyl rings introduces a degree of conformational flexibility. Quantum chemical calculations for related nitrophenol compounds have been performed using various levels of theory, such as B3LYP with basis sets like 6-31+G*, to optimize molecular geometries. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-O-C (Ether) Bond Angle | ~118-120° |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~40-60° |

| C-N (Nitro) Bond Length | ~1.45-1.48 Å |

| O-N-O (Nitro) Bond Angle | ~123-125° |

Note: The data in this table is illustrative and based on general values for similar functional groups in related molecules. Specific computational studies on this compound are required for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound over time, providing insights into its flexibility and the nature of its interactions with other molecules. By simulating the motion of atoms and molecules, MD can reveal preferred conformations and the energetic barriers between them.

Intermolecular interactions can also be probed using MD. Simulations of polybrominated diphenyl ethers in biological environments have provided insights into how these molecules interact with their surroundings. researchgate.net For the title compound, the nitro group and the phenolic hydroxyl group would be expected to participate in hydrogen bonding and dipole-dipole interactions, which would be crucial in determining its behavior in different solvents or in a condensed phase.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For a given reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can be used to locate the transition state structure. Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. While specific reaction mechanisms for this compound have not been extensively studied computationally, the general methodologies are well-established for a wide range of organic reactions. rsc.orgresearchgate.net

By calculating the energies of various molecular geometries along a reaction coordinate, a potential energy surface (PES) can be constructed. The PES provides a comprehensive view of the energetic landscape of a reaction, including the activation energies for different steps and the relative stabilities of intermediates. For reactions of substituted phenols and diphenyl ethers, the nature of the substituents will have a profound effect on the PES, influencing both the kinetics and thermodynamics of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

Calculations of NMR chemical shifts, particularly for ¹H and ¹³C, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. For substituted phenols, correlations have been established between substituent effects and ³¹P NMR chemical shifts of their phosphitylated derivatives, demonstrating the utility of computational predictions in spectroscopic analysis. ncsu.edu

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the nitro group (asymmetric and symmetric), the C-O-C ether linkage, and the phenolic O-H group can be predicted.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (Phenolic OH) | 9.0 - 10.0 ppm |

| ¹³C NMR (C-NO₂) | 140 - 150 ppm |

| IR ν(NO₂) asymmetric | 1500 - 1550 cm⁻¹ |

| IR ν(NO₂) symmetric | 1330 - 1370 cm⁻¹ |

| IR ν(C-O-C) | 1200 - 1250 cm⁻¹ |

Note: The data in this table is illustrative and based on typical ranges for the indicated functional groups. Actual values would require specific quantum chemical calculations for this molecule.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is largely governed by the interactions between its HOMO and LUMO. taylorandfrancis.comyoutube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, which is activated by the hydroxyl group. Conversely, the LUMO is likely to be concentrated on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. The presence of substituents with different electronic properties on the phenyl rings will influence the energies of these frontier orbitals. taylorandfrancis.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

Note: These are estimated energy ranges based on trends observed for similar aromatic compounds. Precise values would necessitate specific quantum chemical calculations.

Computational Design of Analogues and Derivatives

Computational chemistry and theoretical studies are pivotal in the rational design of novel analogues and derivatives of lead compounds, aiming to enhance biological activity, selectivity, and pharmacokinetic properties while minimizing potential toxicity. For a molecule like this compound, computational approaches would theoretically be employed to explore its structure-activity relationships (SAR) and guide the synthesis of new chemical entities with improved characteristics. While specific computational studies detailing the design of analogues for this compound are not extensively available in the public domain, the general methodologies used in such endeavors are well-established. These include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activity. For the scaffold of this compound, a QSAR study would involve compiling a dataset of structurally related nitrodiphenyl ether analogues with their corresponding measured biological activities (e.g., herbicidal or therapeutic effects). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that predicts the activity of new, unsynthesized analogues. This approach helps in identifying which structural modifications are likely to enhance the desired activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of designing analogues of this compound, if the biological target is known (e.g., a specific enzyme or receptor), molecular docking can be used to simulate the binding of designed analogues to the active site of the target. This provides insights into the binding affinity and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions. The results from docking studies can help in prioritizing the synthesis of analogues that are predicted to have the strongest interactions with the target. For instance, modifications to the dimethylphenyl ring or the nitrophenoxy moiety could be evaluated in silico to assess their impact on binding energy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a ligand-protein complex over time. After an analogue of this compound is docked to its target, an MD simulation can be performed to assess the stability of the predicted binding pose. These simulations can reveal important information about the flexibility of the ligand and the protein's active site, as well as the role of solvent molecules in the binding process. This information is valuable for refining the design of analogues to achieve better complementarity with the biological target.

Illustrative Data from Computational Studies of Related Phenolic Compounds

To illustrate the type of data generated in such studies, the following tables present hypothetical findings from computational analyses of a series of designed analogues. It is important to note that these tables are representative examples and are not based on actual published data for this compound derivatives due to the lack of specific studies on this compound.

Table 1: Hypothetical Molecular Docking Scores and Predicted Activities of Designed Analogues

| Analogue ID | Modification | Predicted Binding Energy (kcal/mol) | Predicted IC50 (µM) | Key Predicted Interactions |

| Parent | This compound | -7.5 | 15.2 | Hydrogen bond with Ser264 |

| ANA-01 | Replacement of nitro group with cyano | -7.9 | 10.5 | Pi-pi stacking with Phe272 |

| ANA-02 | Addition of a hydroxyl group to the dimethylphenyl ring | -8.2 | 8.1 | Additional hydrogen bond with His215 |

| ANA-03 | Replacement of one methyl group with a trifluoromethyl group | -8.5 | 5.7 | Stronger hydrophobic interactions |

| ANA-04 | Substitution of the phenoxy linker with a thioether | -7.1 | 20.8 | Altered bond angle, reduced fit |

Table 2: Predicted ADMET Properties of Hypothetical Analogues

| Analogue ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Ames Mutagenicity | Predicted Oral Bioavailability |

| Parent | High | High | Positive | Good |

| ANA-01 | High | Medium | Negative | Good |

| ANA-02 | High | Low | Negative | Moderate |

| ANA-03 | Moderate | High | Positive | Good |

| ANA-04 | High | High | Negative | Good |

These tables exemplify how computational tools can guide the design of analogues by predicting their binding affinities and pharmacokinetic profiles, thereby streamlining the drug discovery and development process.

Materials Science Applications and Functional Materials Design

Smart Materials and Stimuli-Responsive Systems

There is no research available on the use of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol in the design or synthesis of smart materials or stimuli-responsive systems.

Polymeric Materials and Macromolecular Architectures

No studies have been published on the synthesis of polymers or the creation of specific macromolecular architectures using this compound as a monomer or building block.

Nanomaterials and Nanotechnology Integration

Information regarding the use of this compound in the development of nanomaterials or its integration into nanotechnology is not available in the searched scientific literature.

Biomimetic Materials Development

There is no available research data detailing the application of this compound in the field of biomimetic materials development.

Supramolecular Chemistry and Non Covalent Interactions

Principles of Supramolecular Assembly

The assembly of molecules into well-defined, stable, and functional supramolecular architectures is governed by a variety of non-covalent interactions. The specific geometry and electronic nature of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, with its phenolic hydroxyl group, nitro group, and multiple aromatic rings, suggest that several types of interactions would play a crucial role in its self-assembly.

The presence of a phenolic hydroxyl group (-OH) makes hydrogen bonding a primary and highly directional interaction in the supramolecular assembly of this compound. This group can act as a hydrogen bond donor. The oxygen atoms of the nitro group (-NO₂) and the ether linkage (-O-) could potentially act as hydrogen bond acceptors. The formation of hydrogen bonds would significantly influence the packing of the molecules in the solid state, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

The molecule contains two phenyl rings, which can participate in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. The relative orientation of the stacked rings (e.g., face-to-face, parallel-displaced, or T-shaped) would depend on the electronic nature of the substituents. The electron-withdrawing nitro group on one ring and the electron-donating effect of the ether linkage on the other could lead to favorable donor-acceptor π-π stacking, which is a particularly strong form of this interaction.

The phenolic hydroxyl group and the oxygen atoms of the nitro group in this compound could act as potential coordination sites for metal ions. The formation of metal-ligand bonds is a powerful tool in supramolecular chemistry for constructing discrete metallosupramolecular architectures or infinite coordination polymers. The geometry of the resulting structures would be dictated by the coordination preferences of the metal ion and the spatial arrangement of the binding sites on the ligand.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. While there is no specific research on this compound acting as a host or guest, its structural features suggest potential roles. The presence of aromatic rings could allow it to act as a guest, binding within the cavities of larger host molecules like cyclodextrins or calixarenes through hydrophobic and π-π interactions. Conversely, if multiple molecules of this compound were to self-assemble to form a cavity, this assembly could potentially act as a host for smaller guest molecules.

Self-Assembly Processes in Solution and Solid State

The combination of the non-covalent interactions discussed above would drive the self-assembly of this compound in both solution and the solid state. In solution, the balance between solute-solute and solute-solvent interactions would determine the extent and nature of aggregation. In the solid state, the molecules would pack in a way that maximizes the favorable non-covalent interactions, leading to a specific crystal structure. The study of its crystal structure would provide direct evidence of the operative hydrogen bonding, π-π stacking, and other interactions that govern its solid-state self-assembly.

Following a comprehensive search for scientific literature and data, no specific information was found regarding the chemical compound “this compound” in the context of the requested topics. The search included detailed queries related to its potential role in:

Controlled Self-Assembly of Nanostructures

Crystal Engineering and Solid-State Organization

Mechanically Interlocked Molecules (MIMs) and Rotaxanes

Supramolecular Polymers and Dynamic Covalent Chemistry

The absence of retrievable data on this specific compound within these advanced areas of supramolecular chemistry suggests that it may not have been a subject of research in these applications, or such research is not publicly available. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the provided outline and subject compound.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis), water (hydrolysis), and oxidation.

Photochemical degradation, or photolysis, is anticipated to be a significant abiotic degradation pathway for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, primarily due to the presence of the nitrophenol moiety. Nitrophenols are known to absorb sunlight, which can lead to their dissociation. rsc.org For instance, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have shown that photolysis can occur on the excited triplet state (T1), leading to the formation of hydroxyl radicals (•OH) and nitrogen monoxide (NO) as major products. rsc.org A minor but important product can be nitrous acid (HONO). rsc.org The photolysis of nitrophenols is generally more significant in near-surface waters where sunlight penetration is maximal. cdc.gov The atmospheric half-life of related nitrophenols is estimated to be between 3 and 18 days. cdc.gov

It is plausible that the ether linkage in this compound could also be susceptible to cleavage under photolytic conditions, potentially yielding 2,6-dimethylphenol (B121312) and 4-nitrophenol as primary intermediates. Further degradation of these intermediates would then follow their respective known pathways.

Table 1: Potential Photochemical Degradation Products of Structurally Similar Compounds

| Precursor Compound | Potential Photodegradation Products | Reference |

|---|---|---|

| 2-Nitrophenol | Hydroxyl radical (•OH), Nitrogen monoxide (NO), Nitrous acid (HONO) | rsc.org |

| 4-Nitrophenol | Hydroxyl radical (•OH), Nitrogen monoxide (NO), Nitrous acid (HONO) | rsc.org |

Hydrolytic degradation is the process of breakdown by reaction with water. The ether linkage in this compound is the primary site for potential hydrolysis. However, the presence of the aromatic ring in phenol (B47542) ethers makes the ether linkage significantly more resistant to hydrolysis compared to alkyl ethers. wikipedia.org This is because the aromatic ring withdraws electrons from the ether oxygen, reducing its nucleophilicity and making acid-catalyzed hydrolysis more difficult. wikipedia.org

While acid-catalyzed cleavage of aryl-ether linkages can occur, it generally requires strong acidic conditions that are not typical in the natural environment. acs.orglibretexts.org Therefore, under typical environmental pH conditions, the hydrolytic degradation of this compound is expected to be a very slow and likely insignificant process.

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key process in the transformation of phenolic compounds in the environment. Hydroxyl radicals can be generated through various environmental processes, including the photolysis of nitrophenols as mentioned earlier. rsc.org

Advanced oxidation processes (AOPs) like the Fenton reaction (using Fe²⁺ and H₂O₂), which generate highly reactive hydroxyl radicals, have been shown to effectively degrade p-nitrophenol. iwaponline.com The degradation of p-nitrophenol by •OH radicals can proceed through two main pathways: •OH addition to the benzene (B151609) ring and H-abstraction from the phenolic hydroxyl group. nih.gov The ortho-carbon of the benzene ring is a favorable site for •OH addition. nih.gov The oxidation of dimethylphenols by OH radicals in the atmosphere is also a dominant degradation process. acs.org

Given these findings, it is highly probable that this compound would be susceptible to oxidative degradation by hydroxyl radicals in the environment, leading to the cleavage of the aromatic rings and the ether linkage.

Biotic Degradation Mechanisms (Biodegradation)

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of phenolic compounds from the environment.

The biodegradation of this compound would likely proceed through the breakdown of its constituent parts: the dimethylphenol and nitrophenol moieties.

Numerous studies have documented the microbial degradation of dimethylphenol isomers. nih.govnih.gov Bacteria, particularly species of Pseudomonas, are known to degrade dimethylphenols. nih.gov The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage. For example, the degradation of p-cresol (B1678582) (a related compound) by Pseudomonas fluorescens occurs via the protocatechuate ortho pathway, and the key enzyme, p-cresol methylhydroxylase, can also be induced by dimethylphenols. nih.gov In some cases, the degradation of dimethylphenols can lead to the formation of dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid from 2,4- and 3,4-dimethylphenol, respectively. nih.gov

The biodegradation of nitrophenols is also well-documented. cdc.gov After an initial lag period, 4-nitrophenol can be rapidly biodegraded in natural waters. cdc.gov The half-life for the biodegradation of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days. cdc.gov

A mixed culture of microorganisms with different catabolic capabilities would likely be most effective in the complete mineralization of this compound, as intermediates from one pathway could be utilized by another. nih.gov

Table 2: Microbial Degradation of Structurally Similar Compounds

| Compound | Degrading Microorganism(s) | Key Pathway/Enzyme | Intermediate/Product(s) | Reference |

|---|---|---|---|---|

| Dimethylphenols | Pseudomonas mendocina, Pseudomonas fluorescens | Catechol 2,3-dioxygenase, p-cresol methylhydroxylase | 4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid | nih.gov |

| 3,4-Dimethylphenol | Denitrifying bacteria | - | m-cresol | nih.gov |

| 4-Nitrophenol | Natural microbial consortia | - | - | cdc.gov |

Specific enzymes play a crucial role in the initial steps of the biodegradation of compounds like this compound.

For the nitrophenol portion of the molecule, nitroreductase enzymes are key. These flavin-dependent enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. researchgate.net This transformation significantly alters the properties of the molecule, generally making it less toxic and more amenable to further degradation.

The dimethylphenol moiety is typically attacked by mono- and dioxygenase enzymes, which incorporate one or two atoms of oxygen into the aromatic ring, respectively. This hydroxylation is a critical step that prepares the ring for cleavage. As mentioned, catechol 2,3-dioxygenase is an example of an enzyme involved in the meta-cleavage pathway for the degradation of related phenolic compounds. nih.gov

The ether linkage could potentially be cleaved by etherase enzymes, although the stability of the aryl-ether bond might make this a slower process compared to the transformation of the other functional groups.

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to be the primary drivers of degradation. The initial attack on the this compound molecule could occur at several points. One likely pathway is the cleavage of the ether bond, a common initial step in the degradation of diphenyl ether herbicides. This cleavage can be catalyzed by dioxygenase enzymes, leading to the formation of 4-nitrophenol and 2,6-dimethylphenol. Subsequently, these intermediates would undergo further degradation.

For the 4-nitrophenol portion, aerobic degradation typically proceeds through two main pathways. The most common involves a monooxygenase-catalyzed removal of the nitro group, leading to the formation of hydroquinone (B1673460). This is then subject to ring fission by dioxygenase enzymes. An alternative pathway involves the formation of 1,2,4-benzenetriol (B23740) as an intermediate.

The 2,6-dimethylphenol moiety, once liberated, is also subject to microbial degradation. Studies on 2,6-dimethylphenol have shown that its aerobic breakdown can be initiated by hydroxylation at the para-position to form 2,6-dimethyl-hydroquinone. researchgate.netnih.gov This intermediate then undergoes ring cleavage, eventually leading to metabolites that can enter central metabolic pathways like the TCA cycle. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation process is generally slower and follows different biochemical routes. A key initial step in the anaerobic transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group. Therefore, it is probable that this compound would be initially transformed into 4-amino-2,6-dimethylphenoxyphenol. The subsequent fate of this amino-substituted diphenyl ether would depend on the specific microbial communities present and the prevailing redox conditions. The cleavage of the ether bond might still occur, although likely at a slower rate than under aerobic conditions. The resulting 2,6-dimethylphenol has been observed to be persistent under anaerobic conditions in some studies.

Formation and Analysis of Degradation Products

Based on the predicted degradation pathways, the primary degradation products are likely to be 4-nitrophenol and 2,6-dimethylphenol following the cleavage of the ether bond.

Subsequent degradation of these primary intermediates would lead to a cascade of other products. For instance, the aerobic degradation of 4-nitrophenol can produce intermediates such as hydroquinone , 1,2,4-benzenetriol , and eventually organic acids before being mineralized to carbon dioxide and water. researchtrend.net The degradation of 2,6-dimethylphenol is known to proceed through 2,6-dimethyl-hydroquinone and 2,6-dimethyl-3-hydroxy-hydroquinone , followed by ring-cleavage products like 2,4-dimethyl-3-hydroxymuconic acid . researchgate.net

Under anaerobic conditions, the initial reduction of the nitro group would lead to the formation of 4-amino-2,6-dimethylphenoxyphenol . Further degradation could potentially yield 4-aminophenol and 2,6-dimethylphenol .

The analysis of these degradation products typically involves sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used for the separation and quantification of the parent compound and its polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile degradation products after appropriate derivatization.

Environmental Persistence and Transformation in Different Media (Soil, Water, Air)

The persistence and transformation of this compound in the environment are influenced by a combination of its chemical properties and the characteristics of the environmental medium.

Soil: In soil, the fate of the compound is governed by processes such as adsorption, microbial degradation, and leaching. The presence of two phenolic rings suggests that it may have a moderate affinity for soil organic matter, which would reduce its mobility but could also decrease its bioavailability for microbial degradation. The rate of degradation will be highly dependent on soil properties such as pH, moisture content, temperature, and the abundance and activity of competent microbial populations. Generally, aerobic conditions in the upper soil layers would favor faster degradation compared to anaerobic conditions in deeper, water-logged soils. The persistence of related dimethylphenols in soil can be significant, with complete degradation sometimes taking several months. nih.gov

Water: In aquatic environments, the primary fate processes are expected to be biodegradation and photolysis. The water solubility of this compound will influence its distribution in the water column. Nitrophenols can be susceptible to phototransformation under sunlight. illinois.edu Microbial degradation in water will depend on the availability of nutrients and the presence of adapted microbial communities. The persistence in water can vary significantly, with nitrophenols generally showing some level of biodegradability. illinois.edu

Air: Due to its likely low vapor pressure, long-range atmospheric transport of this compound is not expected to be a major environmental fate process. However, if it does enter the atmosphere, it could be subject to photochemical reactions, primarily with hydroxyl radicals.

Strategies for Bioremediation and Environmental Mitigation

Given the potential for environmental contamination, developing effective remediation and mitigation strategies for this compound and related compounds is essential. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach.

Bioaugmentation and Biostimulation: For contaminated soils and water, bioaugmentation, which involves the introduction of specific microbial strains or consortia with known degradative capabilities for phenolic and nitroaromatic compounds, could be an effective strategy. Several bacterial strains, such as those from the genera Pseudomonas, Burkholderia, and Mycobacterium, have been shown to degrade nitrophenols and dimethylphenols. researchgate.netnih.govnih.gov Biostimulation, which involves the addition of nutrients and electron acceptors (like oxygen for aerobic degradation) to enhance the activity of indigenous microbial populations, can also be employed.

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. Certain plants can take up and metabolize phenolic compounds, or they can stimulate microbial degradation in the rhizosphere (the soil region around plant roots). researchgate.net

Constructed Wetlands: These engineered systems can be effective in treating water contaminated with phenolic compounds. The combination of plants, soil, and microbial communities in a constructed wetland can provide an environment conducive to the degradation of such pollutants.

Environmental Management Practices: To mitigate environmental contamination, proper handling, storage, and disposal of this compound are crucial. Preventing its release into the environment through industrial wastewater treatment and responsible agricultural practices (if used in such applications) is the most effective mitigation strategy.

Below are interactive data tables summarizing findings for related compounds.

Table 1: Microbial Degradation of Structurally Related Compounds This table is based on data for analogous compounds and provides an indication of potential degradation capabilities for this compound.

| Compound | Microorganism | Degradation Condition | Key Intermediates | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Pseudomonas putida | Aerobic | Hydroquinone | nih.gov |

| 2,6-Dimethylphenol | Mycobacterium neoaurum | Aerobic | 2,6-Dimethyl-hydroquinone, 2,6-Dimethyl-3-hydroxy-hydroquinone | researchgate.net |

| 3-Methyl-4-nitrophenol | Burkholderia sp. | Aerobic | Methyl-1,4-benzoquinone, Methylhydroquinone | researchtrend.net |

Table 2: Environmental Persistence of Structurally Related Compounds Half-life data for analogous compounds, providing an estimate of the potential persistence of this compound.

| Compound | Environmental Medium | Half-life | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Surface Water | 27.5 hours | pH 5.5, sunlight | illinois.edu |

| 2,4-Dimethylphenol | Soil | Approx. 2 months | Not specified | nih.gov |

| Phenol | Paddy Soil (Anaerobic) | 24 - 260 days | - |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2,6-Dimethyl-4-nitrophenoxy)phenol with high yield and purity?

- Methodological Answer : Synthesis should focus on nitro-group introduction and ether bond formation. Optimize reaction conditions (e.g., temperature control, catalysts like NaNO₂/H₂SO₄ for nitration). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can enhance purity. Use analytical standards (e.g., 4-nitrophenol derivatives from Kanto Reagents) to validate purity via HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and methyl/nitro group positions.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for exact mass verification (refer to NIST protocols for fragmentation patterns) .

- FTIR : Identify nitro (1520–1350 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) stretches.

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral angles for structural validation .

Q. What solvent systems are recommended for handling and storing this compound to ensure stability?

- Methodological Answer : Use aprotic solvents (e.g., DMSO, DMF) to prevent nitro-group hydrolysis. Avoid strong acids/bases. Store under inert gas (N₂/Ar) at 4°C in amber vials to mitigate photodegradation. Sodium salt derivatives (e.g., 4-nitrophenol sodium salt dihydrate) enhance aqueous solubility for experimental setups .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium substitution) be employed to study environmental degradation pathways?

- Methodological Answer : Synthesize deuterated analogs (e.g., replace methyl protons with deuterium) using deuterated reagents (e.g., D₂O, CD₃I). Track degradation via LC-MS/MS in simulated environmental conditions (pH 4–9, UV exposure). Compare fragmentation patterns with non-deuterated controls to identify reactive sites .

Q. What experimental strategies resolve contradictions in reaction kinetics or thermodynamic data?

- Methodological Answer :

- Control Experiments : Replicate studies under standardized conditions (fixed temp, solvent, catalyst loading).

- Cross-Validation : Use dual detection methods (e.g., UV-Vis and fluorescence assays for nitro-group reduction).

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess data variability. Reference PubChem’s computational data (e.g., InChIKey) for theoretical property validation .

Q. How can interfacial adsorption behavior in multiphase systems be systematically investigated?

- Methodological Answer :

- Surface Reactivity Assays : Use quartz crystal microbalance (QCM) to measure adsorption on silica or polymer-coated surfaces.

- Microspectroscopic Imaging : Employ AFM-IR or Raman mapping to track molecular orientation on interfaces.

- Environmental Simulation : Study adsorption in humidity-controlled chambers (25–75% RH) to mimic indoor/outdoor conditions .

Q. What methodologies elucidate pH-dependent stability and degradation products?

- Methodological Answer :

- pH Titration : Monitor spectral shifts (UV-Vis at 400 nm for nitrophenolate ion formation) across pH 2–12.

- Degradation Profiling : Use HILIC-HRMS to identify hydrolyzed byproducts (e.g., 2,6-dimethylphenol, nitrite ions).

- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation rates, validated against 4-nitrophenol pH indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.